(3R,5S)-5-Ethylpyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(3R,5S)-5-ethylpyrrolidin-3-ol |

InChI |

InChI=1S/C6H13NO/c1-2-5-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |

InChI Key |

WSIDOUOBIBIIAT-NTSWFWBYSA-N |

Isomeric SMILES |

CC[C@H]1C[C@H](CN1)O |

Canonical SMILES |

CCC1CC(CN1)O |

Origin of Product |

United States |

Physicochemical Properties of 3r,5s 5 Ethylpyrrolidin 3 Ol

Chemical Structure and Formula

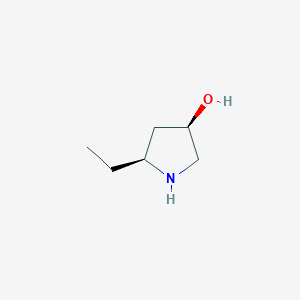

The structure of this compound consists of a five-membered pyrrolidine (B122466) ring. An ethyl group is attached to the carbon at position 5, and a hydroxyl group is attached to the carbon at position 3. The stereochemical descriptors (3R, 5S) define the specific spatial orientation of these substituents relative to each other.

Interactive Table: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₃NO |

| CAS Number | 1354427-48-7 |

Total Synthesis Approaches

Physical Properties

The physical properties of the compound are determined by its structure. While extensive experimental data is not widely published, key computed properties are available.

Interactive Table: Physicochemical Data of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO |

| CAS Number | 1354427-48-7 bldpharm.com | 2089246-24-0 bldpharm.com |

Chemical Transformations and Derivative Synthesis of 3r,5s 5 Ethylpyrrolidin 3 Ol

Functional Group Interconversions and Derivatization Strategies

The hydroxyl and amino groups of (3R,5S)-5-Ethylpyrrolidin-3-ol are primary sites for chemical modification. These functional groups can undergo a variety of interconversions and derivatizations to produce intermediates for further synthesis.

The secondary amine is readily N-alkylated or N-acylated. For instance, protection of the amine with a group like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) is a common initial step in multi-step syntheses to control reactivity. The Boc group can be introduced using di-tert-butyl dicarbonate, while the Cbz group can be added using benzyl (B1604629) chloroformate. These protecting groups can be selectively removed later in the synthetic sequence.

The secondary hydroxyl group can be modified through several common reactions:

Oxidation: Oxidation of the hydroxyl group can yield the corresponding ketone, (5S)-5-ethylpyrrolidin-3-one. This transformation can be achieved using various oxidizing agents.

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers to modify the molecule's properties or to introduce a linking point for further elaboration.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups at the C3 position.

A summary of common derivatization reactions is presented below:

| Functional Group | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Amine (-NH) | N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| Amine (-NH) | N-Acylation | Acetyl Chloride | Amide |

| Amine (-NH) | Boc Protection | Di-tert-butyl dicarbonate | N-Boc Pyrrolidine (B122466) |

| Hydroxyl (-OH) | Oxidation | PCC or Swern Oxidation | Ketone |

| Hydroxyl (-OH) | Esterification | Acetic Anhydride (B1165640) | Ester |

| Hydroxyl (-OH) | Mesylation | Methanesulfonyl Chloride | Mesylate |

Synthesis of Structurally Modified Pyrrolidine Systems

The pyrrolidine core of this compound can be chemically altered to create different heterocyclic systems or to introduce new substituents, thereby expanding its utility in medicinal chemistry and materials science.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions represent powerful strategies for transforming the five-membered pyrrolidine ring into other ring sizes, such as six-membered piperidines or four-membered azetidines. wikipedia.org

Ring Expansion: A common method for ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.org This could theoretically be applied by converting the hydroxyl group to an amine, followed by diazotization to form a carbocation intermediate that can undergo rearrangement to a piperidine (B6355638) derivative. Another approach involves the opening of a bicyclic intermediate. wikipedia.org

Ring Contraction: Ring contraction reactions, such as the Favorskii rearrangement of an α-halo ketone derivative, could potentially convert the pyrrolidine ring into a smaller azetidine (B1206935) ring. wikipedia.org Acid-induced rearrangements involving carbocation intermediates can also lead to ring contraction. etsu.edu

While these are general strategies for cyclic amines, specific applications starting directly from this compound require dedicated research. The stereochemistry of the starting material plays a crucial role in directing the outcome of these rearrangements.

Introduction of Diverse Substituents on the Pyrrolidine Core

Beyond modifying the existing functional groups, new substituents can be introduced directly onto the carbon framework of the pyrrolidine ring. Asymmetric lithiation-trapping is a well-established method for functionalizing N-Boc protected pyrrolidines. whiterose.ac.uk This involves deprotonation at a carbon adjacent to the nitrogen using a strong base like sec-butyllithium (B1581126) in the presence of a chiral ligand, followed by quenching with an electrophile to introduce a new substituent. whiterose.ac.uk This technique allows for the synthesis of α,α'-disubstituted, tri-substituted, and even tetra-substituted pyrrolidines with high stereocontrol. whiterose.ac.uk

Another approach is through C-H functionalization reactions, which have emerged as a powerful tool for modifying heterocyclic cores. umich.edu These reactions can introduce new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to functionalize.

Formation of Complex Heterocyclic Scaffolds Incorporating the (3R,5S)-Pyrrolidinol Moiety

The this compound scaffold is a key intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of antibiotics and as linkers in advanced drug discovery platforms.

Carbapenem (B1253116) Derivatives: Pyrrolidine derivatives are crucial side chains for many carbapenem antibiotics, which are potent, broad-spectrum antibacterial agents. nih.govgoogle.com The pyrrolidine moiety, often functionalized and attached at the C2 position of the carbapenem core, can significantly influence the antibacterial spectrum and activity. nih.govgoogle.comepo.org For example, the thiol group, generated from the hydroxyl of a pyrrolidinol precursor, can be used to connect the pyrrolidine side chain to the carbapenem nucleus. nih.gov The synthesis of various 5-substituted pyrrolidin-3-ylthio carbapenems has demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

Piperazine (B1678402) Linkers: In the development of modern therapeutics like Proteolysis Targeting Chimeras (PROTACs), linkers are used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand. Piperazine-containing linkers are often employed to enhance solubility and modulate physicochemical properties. nih.gov Pyrrolidine derivatives can serve as precursors to segments of these complex linkers or as alternative heterocyclic scaffolds. nih.govgoogle.com The functional groups on the pyrrolidine ring allow for covalent attachment to other components of the bifunctional molecule.

Stereochemical Elucidation and Analysis of 3r,5s 5 Ethylpyrrolidin 3 Ol

Advanced Spectroscopic Techniques for Absolute and Relative Stereochemistry Determination

A combination of sophisticated spectroscopic methods is employed to unravel the complex stereochemistry of (3R,5S)-5-Ethylpyrrolidin-3-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of a molecule. Both ¹H and ¹³C NMR are utilized to assign the relative stereochemistry of the ethyl and hydroxyl groups on the pyrrolidine (B122466) ring.

In ¹H NMR, the coupling constants (J-values) between protons on the stereogenic centers provide crucial information about their dihedral angles, which in turn helps to deduce their relative orientation (cis or trans). For this compound, the trans configuration is characterized by specific coupling patterns of the protons at the C3 and C5 positions.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in confirming the spatial proximity of protons. For the (3R,5S) isomer, NOE correlations would be expected between protons that are on the same face of the pyrrolidine ring, further solidifying the assignment of the trans configuration.

To determine the absolute stereochemistry, chiral shift reagents, often lanthanide-based, can be employed. These reagents form diastereomeric complexes with the enantiomers of the compound, leading to the separation of their NMR signals and allowing for the assignment of the absolute configuration.

Table 1: Representative ¹H NMR Data for a Substituted Pyrrolidin-3-ol Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a | 3.10 | dd | 11.5, 5.0 |

| H-2b | 2.85 | dd | 11.5, 8.0 |

| H-3 | 4.35 | m | - |

| H-4a | 2.15 | m | - |

| H-4b | 1.80 | m | - |

| H-5 | 3.50 | m | - |

| OH | 4.90 | br s | - |

| NH | 2.50 | br s | - |

Note: This is a representative table. Actual chemical shifts and coupling constants for this compound may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is primarily used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula. nih.gov

While conventional MS is not inherently sensitive to stereochemistry, tandem mass spectrometry (MS/MS) techniques can sometimes be used to differentiate between stereoisomers. By inducing fragmentation of the protonated molecule, different fragmentation patterns or intensities may be observed for the diastereomers due to their varied steric environments, which can influence fragmentation pathways.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. evitachem.com For this compound, the IR spectrum would show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyrrolidine ring would appear around 2850-3000 cm⁻¹.

While a standard IR spectrum does not directly provide information about stereochemistry, vibrational circular dichroism (VCD), a technique that measures the differential absorption of left and right circularly polarized infrared light, can be used to determine the absolute configuration of chiral molecules. The experimental VCD spectrum can be compared with a theoretically calculated spectrum for a known absolute configuration to make the assignment.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3400-3200 | Strong, Broad |

| N-H Stretch | 3350-3250 | Medium |

| C-H Stretch (Aliphatic) | 2960-2850 | Strong |

| C-N Stretch | 1250-1020 | Medium |

| C-O Stretch | 1150-1050 | Medium |

Mass Spectrometry (MS) for Structural Confirmation

Chromatographic Methods for Enantiomeric and Diastereomeric Separation

Chromatographic techniques are essential for the separation of stereoisomers. For this compound, which has two stereocenters, there are four possible stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The (3R,5S) and (3S,5R) pair are enantiomers, as are the (3R,5R) and (3S,5S) pair. The relationship between the (3R,5S) and (3R,5R) or (3S,5S) isomers is diastereomeric.

Diastereomers have different physical properties and can therefore be separated by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) using a non-chiral stationary phase.

The separation of enantiomers, however, requires a chiral environment. This is achieved through chiral chromatography, where a chiral stationary phase (CSP) is used. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Supercritical fluid chromatography (SFC) with a chiral column is another effective method for enantiomeric separation. Capillary electrophoresis (CE) can also be utilized, often with the addition of a chiral selector, such as a cyclodextrin, to the running buffer to achieve enantioseparation.

X-ray Crystallography for Definitive Stereostructure Determination

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. core.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the creation of a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides a definitive structure, including the bond lengths, bond angles, and torsional angles, thus establishing the exact stereochemical configuration. For this compound, successful crystallization and subsequent X-ray analysis would provide unequivocal proof of the trans relationship between the ethyl and hydroxyl groups and the absolute configuration at both the C3 and C5 stereocenters.

Reactivity and Reaction Mechanisms of 3r,5s 5 Ethylpyrrolidin 3 Ol

Nucleophilic and Electrophilic Reactivity Profiles

The chemical behavior of (3R,5S)-5-Ethylpyrrolidin-3-ol is dictated by the interplay of its functional groups: a secondary amine, a secondary alcohol, and a chiral pyrrolidine (B122466) scaffold. This structure imparts both nucleophilic and electrophilic characteristics to the molecule.

Nucleophilic Character: The primary nucleophilic sites are the nitrogen atom of the pyrrolidine ring and the oxygen atom of the hydroxyl group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions such as alkylation, acylation, and nucleophilic aromatic substitution (SNAr). The oxygen atom of the hydroxyl group, while also nucleophilic, typically requires activation (e.g., deprotonation with a base) to enhance its reactivity for reactions like O-alkylation or esterification.

Electrophilic Character: The electrophilic nature of this compound is less pronounced and generally requires transformation of its existing functional groups. For instance, oxidation of the secondary alcohol at the C-3 position would yield a ketone. This carbonyl group would then be susceptible to attack by various nucleophiles. Similarly, activation of the hydroxyl group, converting it into a good leaving group (e.g., tosylate or mesylate), renders the C-3 carbon electrophilic and prone to substitution reactions.

Mechanistic Investigations of Key Reactions

The specific stereochemistry of this compound plays a crucial role in directing the outcomes of various chemical transformations.

SNAr (Nucleophilic Aromatic Substitution)

In SNAr reactions, the secondary amine of the pyrrolidine ring acts as the nucleophile, attacking an electron-deficient aromatic ring. The reaction typically proceeds through a Meisenheimer complex intermediate. The rate and success of the reaction are influenced by the nature of the leaving group and the electron-withdrawing groups on the aromatic ring. The stereochemistry of the pyrrolidine is generally retained throughout the reaction.

Alkylation

Alkylation can occur at either the nitrogen or the oxygen atom. N-alkylation is a common reaction, often used to introduce substituents on the pyrrolidine ring. nih.gov This reaction typically follows an SN2 mechanism, where the nitrogen atom displaces a leaving group on an alkyl halide or a similar electrophile. O-alkylation, on the other hand, usually requires a base to deprotonate the hydroxyl group, forming an alkoxide that then acts as the nucleophile. The choice of reagents and reaction conditions determines the selectivity between N- and O-alkylation. For instance, direct alkylation with alkyl halides often favors N-alkylation. masterorganicchemistry.com

Reduction

The hydroxyl group of this compound can be involved in reduction reactions, although the pyrrolidine ring itself is generally stable to common reducing agents. If the hydroxyl group is first oxidized to a ketone, subsequent reduction can lead to the formation of the diastereomeric alcohol, (3S,5S)-5-Ethylpyrrolidin-3-ol, depending on the stereoselectivity of the reducing agent. Common reducing agents for ketones include sodium borohydride (B1222165) and lithium aluminum hydride. mdpi.com

Ring Expansion

While not a direct reaction of this compound itself, related pyrrolidine structures can undergo ring expansion to form piperidines. For example, treatment of a related compound, ((2S,4R)-1-benzyl-4-methylpyrrolidin-2-yl)methanol, with trifluoroacetic anhydride (B1165640) followed by triethylamine (B128534) can lead to a ring expansion product, retaining the desired stereochemistry. acs.org This type of transformation highlights the potential for skeletal rearrangements in substituted pyrrolidine systems.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is highly relevant to the reactivity of this compound. wikipedia.org In this two-step process, the secondary amine can react with a ketone or aldehyde to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield a more substituted amine. masterorganicchemistry.comwikipedia.org This reaction is widely used to couple the pyrrolidine scaffold to other molecules. nih.gov For instance, reductive amination has been employed to synthesize derivatives where the pyrrolidine nitrogen is connected to various pharmacophores. nih.gov The reaction is often performed as a one-pot procedure under mild, weakly acidic conditions. wikipedia.org

| Reaction | Reagents/Conditions | Key Intermediate | Product Type |

| SNAr | Electron-deficient aryl halide, Base | Meisenheimer complex | N-Aryl pyrrolidine |

| N-Alkylation | Alkyl halide, Base (optional) | - | N-Alkyl pyrrolidine |

| O-Alkylation | Alkyl halide, Strong Base | Alkoxide | O-Alkyl pyrrolidine ether |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | - | (5S)-5-Ethylpyrrolidin-3-one |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Iminium ion | N-Substituted pyrrolidine |

Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects, the interplay between stereochemistry and electronic properties, significantly influence the reactivity of this compound. The trans relationship between the ethyl group at C-5 and the hydroxyl group at C-3 dictates the preferred conformations of the pyrrolidine ring and the accessibility of the reactive sites.

For instance, in deprotonation reactions of similar cyclic systems, the stereochemical outcome is controlled by both steric and stereoelectronic factors. cdnsciencepub.com The approach of a bulky base will be directed to the less sterically hindered face of the molecule. Similarly, the orientation of the lone pair on the nitrogen atom relative to the substituents on the ring will affect its nucleophilicity.

In reactions involving the formation of new stereocenters, such as the reduction of the corresponding ketone, the existing stereocenters at C-3 and C-5 will direct the approach of the reducing agent, leading to a diastereoselective outcome. The axial or equatorial orientation of the substituents can influence the transition state energies, favoring the formation of one diastereomer over the other. The specific stereochemistry of this compound is often critical for its intended biological activity, making the control of reaction outcomes through understanding these stereoelectronic effects a key aspect of its synthetic applications. acs.org

Theoretical and Computational Chemistry Studies of 3r,5s 5 Ethylpyrrolidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies reporting quantum chemical calculations for (3R,5S)-5-Ethylpyrrolidin-3-ol were identified. Such calculations, often employing methods like Density Functional Theory (DFT), would typically be used to predict properties such as:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential, which are key to understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for predicting chemical reactivity.

Reactivity Descriptors: Parameters like hardness, softness, and electrophilicity index, which provide insights into the molecule's reactive nature.

Without dedicated research, no data table for these properties can be generated for this compound.

Molecular Dynamics Simulations for Conformational Analysis

There is no available research that has conducted molecular dynamics (MD) simulations specifically for this compound. MD simulations are powerful tools used to explore the conformational landscape of a molecule over time, providing insights into:

Conformational Preferences: Identifying the most stable and populated conformations of the pyrrolidine (B122466) ring and its substituents.

Flexibility and Dynamics: Understanding how the molecule moves and changes shape in different environments.

Intramolecular Interactions: Detecting non-covalent interactions, such as hydrogen bonds, that stabilize certain conformations.

Due to the lack of specific studies, a data table of conformational analysis findings cannot be provided.

Prediction of Spectroscopic Parameters

No publications were found that presented predicted spectroscopic parameters for this compound. Computational methods are often used to calculate and predict various spectroscopic data, which can aid in the experimental identification and characterization of a compound. These predictions typically include:

NMR Chemical Shifts: Predicting the 1H and 13C NMR chemical shifts, which are fundamental for structure elucidation.

Vibrational Frequencies: Calculating infrared (IR) and Raman spectra to identify characteristic vibrational modes.

Electronic Transitions: Predicting UV-Vis absorption spectra by calculating the energies of electronic excitations.

In the absence of any computational studies on this molecule, a data table of predicted spectroscopic parameters cannot be compiled.

While computational studies on related substituted pyrrolidines and pyrrolizidine (B1209537) alkaloids exist, the specific data for this compound is not available in the reviewed literature. emich.eduemich.eduacs.orgnih.govtandfonline.com Therefore, a detailed theoretical and computational analysis as outlined cannot be constructed at this time.

Applications in Asymmetric Synthesis and Chiral Catalysis

(3R,5S)-5-Ethylpyrrolidin-3-ol as a Chiral Building Block

A chiral building block is a pre-existing enantiomerically pure molecule that chemists incorporate into a larger, more complex molecule to introduce a specific stereocenter. This compound and its close relatives, such as (3S,5R)-5-methylpyrrolidin-3-ol, serve this purpose effectively in organic synthesis. Their rigid, stereochemically defined pyrrolidine (B122466) core allows for the construction of enantiomerically pure compounds, which is critical in the development of pharmaceuticals and agrochemicals where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.

The utility of such chiral pyrrolidine derivatives is highlighted by their classification as "Protein Degrader Building Blocks," indicating their role in advanced medicinal chemistry, such as in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The ethyl group in this compound, compared to a methyl group in similar compounds, alters properties like lipophilicity, which can be a crucial factor in the design of bioactive molecules.

Derivatization for Chiral Ligand Design

The hydroxyl and secondary amine groups of this compound are key functional handles for derivatization, allowing for its transformation into a wide array of chiral ligands. These ligands can then be complexed with metal centers to create chiral catalysts for various asymmetric reactions. The synthesis of novel chiral 4-(N,N-dimethylamino)pyridine (DMAP) derivatives, for example, often starts from chiral scaffolds to create catalysts for kinetic resolutions and other asymmetric transformations. bham.ac.uk

The process of derivatization might involve several steps:

Protection: The amine or hydroxyl group is often protected to allow for selective reaction at the other site.

Modification: The unprotected functional group is reacted to introduce new structural elements, such as phosphine (B1218219) groups, additional rings, or other coordinating atoms. For instance, chiral amino alcohols can be converted into N,P ligands that are effective in transition-metal-catalyzed hydrogenations. diva-portal.org

Deprotection: The protecting group is removed to yield the final chiral ligand.

These tailored ligands create a specific chiral environment around a metal catalyst, which influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Use in Enantioselective Transformations (e.g., Aldol (B89426) Additions, Asymmetric Additions of Organometallics)

Chiral pyrrolidine derivatives are instrumental in guiding the stereochemistry of key carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis. frontiersin.org

Aldol Additions: The aldol reaction creates a new carbon-carbon bond and up to two new stereocenters. google.com Enzymes like aldolases naturally catalyze these reactions with high stereoselectivity. Chemoenzymatic strategies, using aldolases such as d-fructose-6-phosphate aldolase (B8822740) (FSA), can synthesize complex chiral molecules. core.ac.uk For instance, the aldol addition of simple ketones to N-Cbz-protected amino aldehydes, followed by reductive amination, can yield substituted pyrrolidines. While not explicitly detailing the ethyl derivative, a study on the synthesis of (3S,5R)-5-methylpyrrolidin-3-ol involved an intramolecular reductive amination of an aldol adduct, producing two diastereoisomers. google.com This highlights the role of such precursors in creating substituted pyrrolidinols.

| Aldol Reaction Example | |

| Reaction | Chemoenzymatic aldol addition followed by intramolecular reductive amination. google.com |

| Catalyst Type | Aldolase (e.g., FSA) for the addition step. |

| Reactants | N-Cbz-glycinal and acetone. google.com |

| Intermediate Product | (S)-N-Cbz-5-amino-4-hydroxypentan-2-one. google.com |

| Final Product Example | (3S,5R)-5-methylpyrrolidin-3-ol (Major diastereomer). google.com |

| Significance | Demonstrates a pathway to synthesize chiral substituted pyrrolidinols. |

Asymmetric Additions of Organometallics: The addition of organometallic reagents (like organozinc or Grignard reagents) to carbonyl compounds is a powerful method for creating chiral alcohols. researchgate.netsaskoer.ca The enantioselectivity of these reactions is often controlled by a chiral catalyst or ligand. Chiral amino alcohols are a prominent class of catalysts for the enantioselective addition of dialkylzincs to aldehydes. researchgate.netthieme-connect.de The catalyst, often a pyrrolidine-based structure like (S)-diphenyl(1-methylpyrrolidin-2-yl)methanol (DMPM), coordinates to the organozinc reagent, forming a chiral complex that delivers the alkyl group to one face of the aldehyde preferentially. thieme-connect.de This approach is a cornerstone of asymmetric catalysis and has been used to synthesize a wide range of chiral secondary alcohols with high enantiomeric excess. researchgate.net

| Asymmetric Organometallic Addition | |

| Reaction Type | Enantioselective addition of dialkylzincs to aldehydes. researchgate.netresearchgate.net |

| Catalyst Class | Chiral amino alcohols (e.g., pyrrolidine derivatives). thieme-connect.de |

| Mechanism | The catalyst forms a chiral complex with the organozinc reagent, directing the nucleophilic attack on the aldehyde. thieme-connect.de |

| Products | Chiral secondary alcohols with high enantiomeric purity. researchgate.net |

| Key Feature | High enantioselectivity (e.g., up to 96% e.e. reported with chiral piperazine (B1678402) catalysts). researchgate.net |

Role in Asymmetric Autocatalysis

Asymmetric autocatalysis is a remarkable phenomenon where a chiral product acts as the catalyst for its own formation. nih.gov This process can lead to significant amplification of chirality, where a product with a very low initial enantiomeric excess can be amplified to near enantiomeric purity. nih.gov

A well-studied example is the enantioselective addition of diisopropylzinc (B128070) to pyrimidine-5-carbaldehyde, where the product, a pyrimidyl alkanol, serves as the asymmetric autocatalyst. researchgate.netnih.gov While this compound itself is not the primary autocatalyst in the most cited examples, the fundamental principle involves chiral molecules, often alcohols, that can coordinate with the organometallic reagent. The structure of the chiral catalyst/product is crucial for the efficiency and selectivity of the reaction. Research has shown that various chiral molecules, including those with pyrrolidine scaffolds, can initiate or participate in such catalytic cycles. The ability of a chiral alcohol to effectively coordinate a metal (like zinc) and induce asymmetry is the key principle, a role that derivatives of this compound are designed to fulfill in other catalytic contexts.

Conclusion and Future Perspectives

Summary of Key Research Advances

Research surrounding substituted pyrrolidinols, including the (3R,5S)-5-ethylpyrrolidin-3-ol motif, has led to several key advancements. A critical finding is the profound impact of stereochemistry on biological function. For instance, in the development of B-cell lymphoma 6 (BCL6) protein degraders, the (3R,5S) configuration of a related 3-hydroxy-5-methyl piperidine (B6355638) was found to be essential for degradation activity, while the (3S,5R) enantiomer was inactive nih.govacs.org. This highlights the precise three-dimensional arrangement required for effective molecular interactions.

Furthermore, derivatives incorporating the (3R,5S)-5-substituted pyrrolidin-3-ol core have been synthesized and investigated for their potential as ligands for various receptors. One such example is the synthesis of (3R,5S)-5-((4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)methyl)pyrrolidin-3-ol, a compound designed for dual-target activity at dopamine (B1211576) D3 and μ-opioid receptors, aiming for safer analgesics nih.gov. Such work demonstrates the utility of the this compound scaffold in constructing complex molecules with tailored pharmacological profiles. The pyrrolidine (B122466) ring, in general, is a well-established pharmacophore, and its substituted derivatives are recognized as valuable intermediates in the synthesis of a wide range of biologically active compounds, including those targeting neurological disorders .

Emerging Trends and Unexplored Research Avenues

The unique stereochemistry of this compound positions it as a valuable tool for exploring new frontiers in drug discovery. One of the most significant emerging trends is the development of stereochemically pure drugs, where understanding the contribution of each isomer is paramount for efficacy and safety scribd.comencyclopedia.pubpioneerpublisher.com.

Emerging Trends:

Stereo-defined PROTACs and Molecular Glues: The sharp structure-activity relationship (SAR) observed with related chiral heterocycles in protein degradation suggests a strong potential for incorporating the this compound scaffold into novel Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Its specific stereochemistry could be leveraged to achieve highly selective and potent degradation of target proteins implicated in various diseases.

Dual-Target or Polypharmacology Ligands: The successful incorporation of this scaffold into dual-target ligands points towards a growing interest in polypharmacology to address complex diseases. Future work could focus on designing molecules that modulate multiple targets simultaneously to achieve synergistic therapeutic effects with improved side-effect profiles.

Unexplored Research Avenues:

Systematic Exploration of Receptor Binding: While derivatives have been tested against certain receptors, a systematic screening of this compound and its simple derivatives against a broad panel of receptors and enzymes remains an unexplored area. This could uncover unexpected biological activities and new therapeutic applications.

Application in Asymmetric Catalysis: Chiral amino alcohols are known to be effective ligands and catalysts in asymmetric synthesis. The potential of this compound as a chiral ligand or organocatalyst in various chemical transformations is an intriguing and largely unexplored research avenue.

Development of Novel Bioisosteres: The ethyl group and hydroxyl moiety of the compound could be systematically replaced with other functional groups to explore its potential as a bioisostere for other known pharmacophores. This could lead to the discovery of new chemical entities with improved ADME (absorption, distribution, metabolism, and excretion) properties nih.gov.

Potential for Novel Methodologies and Applications

The demand for enantiomerically pure compounds like this compound drives the need for innovative synthetic methodologies.

Novel Methodologies:

Chemoenzymatic Synthesis: The use of enzymes for the stereoselective synthesis of chiral building blocks is a rapidly advancing field. Developing chemoenzymatic routes to this compound could offer more efficient, scalable, and environmentally friendly alternatives to traditional chemical synthesis.

Flow Chemistry for Stereoselective Synthesis: Continuous flow technologies can offer enhanced control over reaction parameters, which is particularly beneficial for stereoselective reactions. The development of flow-based synthetic methods for this compound and its derivatives could lead to higher purity and yields.

Computational and AI-driven Synthesis Planning: The use of artificial intelligence and computational tools to predict optimal synthetic routes for complex chiral molecules is an emerging area. Applying these technologies to the synthesis of this compound could accelerate the discovery of novel and more efficient synthetic pathways.

Potential for Novel Applications:

PET Ligands for In Vivo Imaging: The pyrrolidine scaffold is present in molecules that target the central nervous system. Radiolabeled derivatives of this compound could potentially be developed as positron emission tomography (PET) ligands for imaging specific receptors or enzymes in the brain, aiding in the diagnosis and study of neurological diseases.

Chiral Probes for Mechanistic Studies: Due to its fixed stereochemistry, this compound could serve as a valuable molecular probe to investigate the stereochemical requirements of biological receptors and enzymes, providing deeper insights into their mechanisms of action.

Fragment-Based Drug Discovery (FBDD): As a relatively small and well-defined chiral molecule, this compound is an ideal candidate for fragment-based drug discovery campaigns. Screening this fragment against various biological targets could identify new starting points for the development of novel inhibitors or modulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.